molecular formula C19H17N3O B11651018 (2E)-2-(1-ethyl-1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile

(2E)-2-(1-ethyl-1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile

Cat. No.: B11651018
M. Wt: 303.4 g/mol
InChI Key: KFVVHRGTWRQGDE-NTCAYCPXSA-N
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Description

“(2E)-2-(1-ethyl-1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile” is a chemical compound with the following structural formula:

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This compound belongs to the class of enaminonitriles and exhibits interesting properties due to its aromatic and conjugated structure. It combines a benzimidazole moiety with a propenyl nitrile group.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the condensation of 1-ethyl-1H-benzimidazole with 4-methoxybenzaldehyde, followed by cyclization and nitrile formation. The reaction proceeds via an enamine intermediate.

Reaction Conditions: The reaction typically takes place under reflux conditions using suitable solvents (e.g., ethanol or acetonitrile) and acid catalysts (such as sulfuric acid). Isolation and purification steps yield the desired product.

Industrial Production: While industrial-scale production details are proprietary, laboratories often employ similar synthetic strategies on a larger scale. Optimization of reaction conditions and purification methods ensures efficient production.

Chemical Reactions Analysis

Reactivity:

    Nucleophilic Addition: The enamine double bond can undergo nucleophilic addition reactions. For instance, reaction with electrophiles (e.g., alkyl halides) leads to functionalized derivatives.

    Oxidation: Oxidizing agents can convert the nitrile group to a carboxylic acid or amide.

    Reduction: Reduction of the nitrile group yields the corresponding primary amine.

    Substitution: Substitution reactions occur at the benzimidazole ring, affecting its substituents.

Common Reagents and Conditions:

    Hydrogenation: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon) reduces the nitrile group.

    Grignard Reagents: Alkyl or aryl Grignard reagents react with the nitrile to form substituted products.

    Acid Hydrolysis: Dilute acid converts the nitrile to a carboxylic acid.

    Base Hydrolysis: Strong base hydrolyzes the nitrile to an amide.

Scientific Research Applications

Chemistry::

  • Used as a building block in organic synthesis.
  • Investigated for its photophysical properties (fluorescence, phosphorescence).
Biology and Medicine::
  • Potential antiproliferative and cytotoxic effects.
  • Studied for its interaction with biological macromolecules (e.g., DNA, proteins).
Industry::
  • Precursor for the synthesis of bioactive compounds.
  • Possible applications in materials science (e.g., luminescent materials).

Mechanism of Action

The exact mechanism of action remains an active area of research. its conjugated structure suggests potential interactions with cellular targets, including enzymes and receptors. Further studies are needed to elucidate specific pathways.

Comparison with Similar Compounds

While there are no direct analogs with identical substitution patterns, related compounds include benzimidazoles, nitriles, and enaminonitriles. “(2E)-2-(1-ethyl-1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile” stands out due to its unique combination of structural features.

Properties

Molecular Formula

C19H17N3O

Molecular Weight

303.4 g/mol

IUPAC Name

(E)-2-(1-ethylbenzimidazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile

InChI

InChI=1S/C19H17N3O/c1-3-22-18-7-5-4-6-17(18)21-19(22)15(13-20)12-14-8-10-16(23-2)11-9-14/h4-12H,3H2,1-2H3/b15-12+

InChI Key

KFVVHRGTWRQGDE-NTCAYCPXSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1/C(=C/C3=CC=C(C=C3)OC)/C#N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C(=CC3=CC=C(C=C3)OC)C#N

Origin of Product

United States

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